molecular formula C6H6INO2S B1222105 4-Iodobenzenesulfonamide CAS No. 825-86-5

4-Iodobenzenesulfonamide

Cat. No. B1222105
CAS RN: 825-86-5
M. Wt: 283.09 g/mol
InChI Key: KQZFABSTXSNEQH-UHFFFAOYSA-N
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Patent
US08071650B2

Procedure details

Pipsylchloride (100 mg) was dissolved in 28% ammonia solution (4 ml) and the solution was stirred at room temperature for 1 hours. The resulting mixture was extracted with ethyl acetate (20 ml), washed with water and saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was chromatographed on column eluting with ethyl acetate/hexane (1/2) to yield the compound 2-2 (89 mg, 100%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([S:7](Cl)(=[O:9])=[O:8])=[CH:5][CH:4]=[C:3]([I:11])[CH:2]=1.[NH3:12]>>[I:11][C:3]1[CH:4]=[CH:5][C:6]([S:7](=[O:9])(=[O:8])[NH2:12])=[CH:1][CH:2]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C1=CC(=CC=C1S(=O)(=O)Cl)I
Name
Quantity
4 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 1 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (20 ml)
WASH
Type
WASH
Details
washed with water and saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on column
WASH
Type
WASH
Details
eluting with ethyl acetate/hexane (1/2)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=CC=C(C=C1)S(N)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 89 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.